molecular formula C9H10FNO B12110453 (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine

(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine

Cat. No.: B12110453
M. Wt: 167.18 g/mol
InChI Key: WAKXWLWZPXAVJL-UHFFFAOYSA-N
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Description

(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is a chemical compound with the molecular formula C9H10FNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom and an amine group in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

    Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.

    O-Alkylation: The brominated compound undergoes O-alkylation to form an ether.

    Cyclization: Cyclization of the ether leads to the formation of the benzofuran ring.

    Bromination: Another bromination step is performed to introduce a bromine atom at a different position.

    Azidation or Ammonolysis: The brominated compound is then subjected to azidation or ammonolysis to introduce an amine group.

    Reduction: Finally, reduction of the azide or nitrile group yields this compound.

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve the use of catalysts and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and green chemistry principles is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of fine chemicals and specialty materials .

Comparison with Similar Compounds

Similar Compounds

    (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Another fluorinated benzofuran derivative with similar chemical properties.

    (5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride: A hydrochloride salt form of a similar compound .

Uniqueness

(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and the amine group in the benzofuran ring differentiates it from other similar compounds and influences its reactivity and biological activity .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine

InChI

InChI=1S/C9H10FNO/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7H,4-5,11H2

InChI Key

WAKXWLWZPXAVJL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC=C2F)CN

Origin of Product

United States

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